2-Propyloxybenzamidine Hydrochloride
Overview
Description
Preparation Methods
The synthesis of 2-Propyloxybenzamidine Hydrochloride typically involves the reaction of 2-Propyloxybenzonitrile with ammonia or an amine under specific conditions to form the amidine group. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2-Propyloxybenzamidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the propyloxy group or the amidine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Propyloxybenzamidine Hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in biochemical assays and studies involving proteomics.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Propyloxybenzamidine Hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, particularly serine proteases, by binding to the active site and preventing substrate access . This inhibition can affect various biochemical pathways and processes.
Comparison with Similar Compounds
2-Propyloxybenzamidine Hydrochloride can be compared with other similar compounds such as:
- 2-Fluorobenzamidine Hydrochloride
- 2-Bromobenzamidine Hydrochloride
- 2-Methoxybenzamidine Hydrochloride
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific propyloxy group, which can influence its solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
2-propoxybenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-2-7-13-9-6-4-3-5-8(9)10(11)12;/h3-6H,2,7H2,1H3,(H3,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHKVYYQQVEUBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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